(4-Bromo-3-methylphenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGBSNVVYDJCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methanesulfonyl chloride typically involves the sulfonylation of 4-bromo-3-methylbenzene. One common method includes the reaction of 4-bromo-3-methylbenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Reaction with Chlorosulfonic Acid:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Biaryl Compounds: Formed through coupling reactions with boronic acids.
Scientific Research Applications
Organic Synthesis Applications
(4-Bromo-3-methylphenyl)methanesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group enables it to participate in nucleophilic substitution reactions, making it valuable for:
- Formation of Sulfonamides : The compound can react with amines to yield sulfonamide derivatives, which are important in pharmaceuticals due to their antibacterial properties.
- Synthesis of Heterocyclic Compounds : It can be used in reactions leading to the formation of heterocycles, which are crucial in drug development.
- Functionalization of Aromatic Compounds : The bromine atom allows for further functionalization, providing pathways to create more complex molecules.
The biological activity of this compound is linked to its derivatives. Studies have indicated potential pharmacological properties that warrant further investigation:
- Antibacterial Activity : Compounds derived from this compound may exhibit significant antibacterial effects, similar to other sulfonamide derivatives. Research has shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae.
- Antiviral Properties : Preliminary studies suggest that related compounds could inhibit viral replication. For instance, derivatives have been explored for their ability to impact hepatitis B virus replication through mechanisms involving host cell factors.
- Anticancer Potential : There is emerging evidence that sulfonamide-based compounds can modulate pathways involved in cancer cell survival. Some studies have reported that structurally similar compounds induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
- Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives showed IC50 values indicating potent antibacterial activity against Gram-positive bacteria. The mechanism of action typically involves the inhibition of folic acid synthesis in bacteria.
- Antiviral Effects : Research focusing on N-phenylbenzamide derivatives indicated that compounds structurally related to this compound could significantly inhibit HBV replication in vitro, suggesting a pathway for antiviral drug development.
- Anticancer Activity : Investigations into sulfonamide-based compounds revealed their ability to induce apoptosis in human cancer cell lines. One notable study highlighted a derivative's efficacy in modulating cancer cell survival pathways.
Summary Table of Applications
| Application Type | Description | Example Findings |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing sulfonamides and heterocycles | Useful for creating complex organic molecules |
| Antibacterial Activity | Inhibition of bacterial growth | Effective against Staphylococcus aureus |
| Antiviral Properties | Potential inhibition of viral replication | Inhibitory effects on hepatitis B virus |
| Anticancer Potential | Induction of apoptosis in cancer cell lines | Modulates pathways involved in cancer cell survival |
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites on target molecules, leading to the formation of sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-Bromo-3-methylphenyl)methanesulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, reactivity, and safety:
Key Observations :
Substituent Effects :
- Electron-donating groups (e.g., -CH₃) reduce electrophilicity, slowing hydrolysis compared to unsubstituted or electron-withdrawing analogues (e.g., -F) .
- Steric hindrance from ortho-methyl groups (e.g., in 4-bromo-2-methylphenyl derivatives) further decreases reactivity .
Reactivity in Hydrolysis :
- Highly reactive compounds (e.g., methanesulfonyl chloride) hydrolyze in 2.5 M NaOH at room temperature, while less reactive derivatives (e.g., benzenesulfonyl chloride) require prolonged stirring or reflux .
- The brominated derivatives discussed here likely fall into the "moderate reactivity" category, requiring reflux for complete hydrolysis .
Safety Profile :
- All brominated sulfonyl chlorides share acute toxicity (H301, H311, H330), skin corrosion (H314), and environmental hazards (H412) .
- Thiophene derivatives pose additional risks due to sulfur oxide emissions during decomposition .
Applications :
- Brominated benzene derivatives are pivotal in cross-coupling reactions for drug discovery .
- Thiophene derivatives are niche reagents in materials science due to their conjugated systems .
Notes
Structural Nuances : The position of substituents (e.g., meta vs. ortho methyl) significantly impacts reactivity and steric accessibility .
Safety Handling : All sulfonyl chlorides require strict PPE (gloves, goggles, respirators) and controlled hydrolysis for disposal .
Data Limitations : Some analogues (e.g., 4-bromo-3-fluorophenyl derivative) lack comprehensive toxicity studies; hazards are inferred from structural analogues .
Biological Activity
(4-Bromo-3-methylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative notable for its potential biological activity and applications in medicinal chemistry. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Synthesis
The compound this compound features a brominated aromatic ring attached to a methanesulfonyl chloride group. Its chemical structure can be represented as follows:
The synthesis of this compound typically involves the reaction of 4-bromo-3-methylphenol with thionyl chloride or methanesulfonyl chloride under controlled conditions. The general reaction pathway can be summarized as:
- Starting Material : 4-bromo-3-methylphenol
- Reagent : Methanesulfonyl chloride
- Catalyst : Base (e.g., triethylamine)
- Conditions : Anhydrous solvent (e.g., toluene) at room temperature or reflux.
This method yields the desired sulfonyl chloride with high purity and yield.
Antimicrobial Properties
Research indicates that derivatives of sulfonyl chlorides, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against these pathogens, suggesting that this compound may possess comparable efficacy .
The biological activity of this compound is hypothesized to involve interaction with biological macromolecules such as proteins and enzymes. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological targets, which may lead to enzyme inhibition or disruption of cellular functions.
Enzyme Inhibition
Recent studies on related compounds indicate potent inhibition of key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes play critical roles in neurotransmission and physiological pH regulation, respectively. The inhibition profiles suggest that this compound could similarly affect these pathways .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria.
- Findings : Compounds showed significant antibacterial activity with MIC values indicating potential for development into pharmaceuticals targeting resistant strains.
-
Cytotoxicity Assessment :
- Objective : Investigate the cytostatic effects on various cancer cell lines.
- Results : Notable cytotoxicity was observed in breast carcinoma cells, supporting further exploration into its use as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for (4-Bromo-3-methylphenyl)methanesulfonyl chloride, and how is purity optimized?
The synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. For example, (4-Bromo-3-methylphenyl)methane is sulfonated using chlorosulfonic acid, and the resulting sulfonic acid is treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative . Purity is optimized via recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluent: ethyl acetate/hexane). NMR (¹H, ¹³C) and mass spectrometry are critical for confirming structural integrity and purity >95% .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.4–2.6 ppm), and sulfonyl chloride signals.
- IR Spectroscopy : Confirms S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and C-Cl bonds (~550 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Validates molecular weight (283.57 g/mol) via [M+H]+ or [M-Cl]+ fragments .
Q. What are common nucleophilic substitution reactions involving this compound?
The sulfonyl chloride group reacts with:
- Amines : Forms sulfonamides (R-NH-SO₂-Ar), useful in drug discovery.
- Alcohols : Produces sulfonate esters, intermediates for polymerization.
- Thiols : Yields sulfonothioates for bioconjugation. Reactions are typically conducted in anhydrous dichloromethane or THF at 0–25°C, with triethylamine as a base to scavenge HCl .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in complex reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution and sulfonation energetics. Molecular docking studies predict binding affinities with biological targets (e.g., enzymes), guiding drug design. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (bromo vs. methyl) with reaction rates .
Q. What safety protocols are critical when handling this compound under inert or high-temperature conditions?
- Ventilation : Use fume hoods (face velocity >0.5 m/s) to prevent inhalation of toxic vapors.
- PPE : Chemically resistant gloves (nitrile), goggles, and flame-retardant lab coats.
- Decomposition Risks : At >100°C, thermal decomposition releases SO₂, HCl, and brominated byproducts. Mitigate via slow heating and gas scrubbers .
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?
- Steric Effects : The 3-methyl group hinders nucleophilic attack at the ortho position, favoring para-substitution.
- Electronic Effects : Bromine’s electron-withdrawing nature activates the sulfonyl chloride for SN2 reactions with soft nucleophiles (e.g., thiophenols). Kinetic studies (GC-MS monitoring) show 2x faster reaction rates with arylthiols compared to aliphatic amines .
Q. What strategies resolve contradictions in reaction yield data across different solvent systems?
Contradictions arise from solvent polarity and proticity. For example:
- Polar aprotic solvents (DMF) : Enhance nucleophilicity but may hydrolyze sulfonyl chloride.
- Non-polar solvents (toluene) : Reduce hydrolysis but slow reaction kinetics. Design a Design of Experiments (DoE) matrix to optimize solvent mixtures (e.g., DCM:THF 3:1) and quantify yield vs. stability via HPLC .
Q. How is this compound utilized in bioconjugation or prodrug development?
The sulfonyl chloride reacts with amine-bearing biomolecules (e.g., lysine residues) to form stable sulfonamide linkages. In prodrugs, it masks hydroxyl groups in APIs (Active Pharmaceutical Ingredients), enabling controlled release. Stability assays (pH 7.4 PBS, 37°C) confirm hydrolytic resistance over 48 hours .
Methodological Tables
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition |
| Solvent | Anhydrous DCM/THF | Minimizes hydrolysis |
| Base | Triethylamine (2 eq.) | Neutralizes HCl |
| Reaction Time | 2–4 hours | Balances kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
